molecular formula C13H20FN B13647400 n-(2-Fluorophenethyl)pentan-3-amine

n-(2-Fluorophenethyl)pentan-3-amine

Cat. No.: B13647400
M. Wt: 209.30 g/mol
InChI Key: QLDWLEXNIVRIAF-UHFFFAOYSA-N
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Description

N-(2-Fluorophenethyl)pentan-3-amine is a secondary amine featuring a pentan-3-amine backbone (CH3CH2CH(NH-)CH2CH3) substituted with a 2-fluorophenethyl group (C6H4F-CH2CH2-).

Properties

Molecular Formula

C13H20FN

Molecular Weight

209.30 g/mol

IUPAC Name

N-[2-(2-fluorophenyl)ethyl]pentan-3-amine

InChI

InChI=1S/C13H20FN/c1-3-12(4-2)15-10-9-11-7-5-6-8-13(11)14/h5-8,12,15H,3-4,9-10H2,1-2H3

InChI Key

QLDWLEXNIVRIAF-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NCCC1=CC=CC=C1F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Fluorophenethyl)pentan-3-amine typically involves the reaction of 2-fluorophenethylamine with a suitable alkylating agent under controlled conditions. One common method is the reductive amination of 2-fluorophenethylamine with pentan-3-one using a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) .

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: n-(2-Fluorophenethyl)pentan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce more saturated amines .

Scientific Research Applications

Chemistry: n-(2-Fluorophenethyl)pentan-3-amine is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated amines on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and bioactive molecules .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical intermediates .

Mechanism of Action

The mechanism of action of n-(2-Fluorophenethyl)pentan-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Fluorine, bromine, and methoxy substituents on aromatic rings significantly alter molecular properties:

  • Electron-withdrawing groups (e.g., F, Br): Increase lipophilicity and may enhance metabolic stability.
  • Electron-donating groups (e.g., OCH3): Improve solubility but may reduce receptor-binding affinity.
Table 1: Key Structural Analogs and Properties
Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Findings Reference
N-(2-Fluorophenethyl)pentan-3-amine (hypothetical) 2-fluorophenethyl C13H19FN 208.30 High lipophilicity (predicted) -
N-(2-Bromo-4,5-dimethoxybenzyl)-3-pentanamine 2-Bromo-4,5-dimethoxybenzyl C14H21BrNO2 322.23 Used in pharmaceutical synthesis; increased molecular weight due to Br and OCH3
N-(3-Bromo-4-methoxybenzyl)-3-pentanamine HBr 3-Bromo-4-methoxybenzyl C13H20BrNO·HBr 339.13 (salt) Hydrobromide salt enhances stability; intermediate for drug applications
(3-Fluorophenyl)methylamine 3-fluorophenylmethyl C12H18FN 195.28 Meta-fluorine reduces steric hindrance compared to ortho-F
(R)-N-(1-Phenylethyl)pentan-3-amine HCl Phenethyl (non-fluorinated) C13H22ClN 227.78 Chiral compound; hydrochloride improves crystallinity

Pharmacological Implications

  • Fluorophenethyl motifs: Found in fentanyl analogs (e.g., 2'-fluoroortho-fluorofentanyl, and ), fluorinated phenethyl groups may enhance binding to opioid receptors via hydrophobic interactions or altered electronic profiles .

Positional Isomerism

  • Ortho vs. meta fluorine: Ortho-substituted fluorophenethyl groups (target compound) may induce greater steric hindrance than meta-substituted analogs (), affecting receptor interaction or synthetic accessibility .

Biological Activity

N-(2-Fluorophenethyl)pentan-3-amine is a chemical compound that has garnered interest in pharmaceutical research due to its unique structural characteristics and potential biological activities. This compound features a secondary amine structure with a 2-fluorophenethyl substituent, which may enhance its lipophilicity and influence its interaction with biological targets.

Chemical Structure and Properties

The molecular formula for this compound is C_{13}H_{18}FN. The presence of the fluorine atom in the phenethyl group is expected to enhance metabolic stability and receptor binding affinity, making it a candidate for various pharmacological applications.

Biological Activity Overview

Research indicates that compounds structurally similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Certain derivatives have shown effectiveness against gram-positive and gram-negative bacteria as well as fungi.
  • Cytotoxicity : Similar compounds have been evaluated for their potential to induce apoptosis in cancer cell lines, highlighting their anticancer properties.
  • Neurotransmitter Modulation : The amine structure suggests potential interactions with neurotransmitter systems, which could be explored for neuropharmacological effects.

Synthesis Methods

Several synthetic routes have been proposed for the preparation of this compound. These methods often involve the use of fluorinated reagents and standard amine synthesis techniques, such as reductive amination or Mannich reactions, which are known for generating biologically active compounds.

Antimicrobial Studies

A study evaluating various Mannich bases, including those structurally related to this compound, revealed significant antimicrobial activity against several strains. The results indicated that compounds with similar structural motifs could inhibit bacterial growth effectively, suggesting potential applications in treating infections .

Anticancer Activity

Research has demonstrated that phenethylamines can exhibit cytotoxic effects on human cancer cell lines. In vitro studies showed that certain derivatives led to cell cycle arrest and apoptosis in HeLa and HepG2 cells. These findings underscore the potential of this compound as a candidate for further anticancer drug development .

Neuropharmacological Potential

Given the structural similarity to known psychoactive substances, preliminary studies suggest that this compound may interact with serotonin and dopamine receptors. This interaction could lead to effects on mood and cognition, warranting further investigation into its psychoactive properties .

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialEffective against gram-positive and gram-negative bacteria
CytotoxicityInduces apoptosis in cancer cell lines (HeLa, HepG2)
Neurotransmitter ModulationPotential interaction with serotonin/dopamine receptors

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